molecular formula C2H5Cl2OP B1582688 Chloromethyl(methyl)phosphinic Chloride CAS No. 26350-26-5

Chloromethyl(methyl)phosphinic Chloride

Cat. No.: B1582688
CAS No.: 26350-26-5
M. Wt: 146.94 g/mol
InChI Key: ZDXUZZVQABKQKW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

Chloromethyl(methyl)phosphinic chloride is a phosphorus-containing organohalide compound with the systematic IUPAC name chloro-[chloro(methyl)phosphoryl]methane . Its regulatory identifiers include:

Identifier Type Value Source
CAS Registry Number 26350-26-5
EINECS Number 247-626-2
InChIKey ZDXUZZVQABKQKW-UHFFFAOYSA-N
SMILES O=P(Cl)(C)CCl

Alternate Synonyms :

  • (Chloromethyl)methylphosphinic chloride
  • Phosphinic chloride, P-(chloromethyl)-P-methyl-
  • Methyl(chloromethyl)phosphinic chloride

Molecular Geometry and Bonding Analysis

The molecular formula C₂H₅Cl₂OP corresponds to a phosphorus atom bonded to:

  • Two chlorine atoms (one directly bonded, one via the chloromethyl group).
  • A methyl group (-CH₃).
  • A chloromethyl group (-CH₂Cl).
  • An oxygen atom (as a double bond, forming a phosphoryl group).

Bonding and Hybridization

  • Phosphorus center : Exhibits sp³ hybridization , forming a tetrahedral geometry.
  • P=O bond : A double bond with partial ionic character due to oxygen’s electronegativity.
  • P-Cl bonds : Polar covalent bonds with significant ionic character, contributing to the compound’s reactivity.

Spectroscopic Characterization Techniques

Spectroscopic methods are critical for confirming structural features. Below is a synthesis of available data and inferred trends for related compounds.

Infrared (IR) Spectroscopy

Key IR absorption bands (based on analogous chloromethyl-phosphorus compounds):

Functional Group Expected Wavenumber (cm⁻¹) Source
P=O stretch 1260–1300
P–Cl stretch 520–550
C–Cl stretch (CH₂Cl) 620–650
C–O stretch (phosphoryl) 1000–1100

Note: Specific IR spectra for this compound are not explicitly reported, but patterns align with bis(chloromethyl)phosphinic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR : A single peak expected due to the phosphorus atom’s identical electronic environment.
  • ¹H NMR : Peaks for:
    • Methyl group (δ ~1.5–2.0 ppm, singlet).
    • Chloromethyl group (δ ~3.5–4.0 ppm, quartet due to P–Cl coupling).

Raman Spectroscopy

Raman spectra can complement IR data, particularly for identifying P–Cl and P=O vibrations. While no direct data exists for this compound, related bis(chloromethyl)phosphinic acids show strong Raman activity at ~600–800 cm⁻¹ for C–Cl and P–O bonds.

Crystallographic Data and Conformational Studies

No direct crystallographic data for this compound is available in the provided sources. However, insights can be drawn from structurally related compounds:

X-Ray Diffraction and Conformational Analysis

For bis(chloromethyl)phosphinic acid ((CH₂Cl)₂POOH), X-ray studies reveal:

  • Hydrogen bonding : Infinite chains via O–H···O interactions, stabilizing the crystal lattice.
  • Phosphorus coordination : Tetrahedral geometry with P=O bond lengths ~1.48 Å.

Computational Modeling

Theoretical studies (e.g., DFT) could predict:

  • Bond lengths : P–Cl (~2.0 Å), P=O (~1.48 Å), C–Cl (~1.78 Å).
  • Dihedral angles : Between the methyl and chloromethyl groups, influenced by steric hindrance.

Properties

CAS No.

26350-26-5

Molecular Formula

C2H5Cl2OP

Molecular Weight

146.94 g/mol

IUPAC Name

chloro-[chloro(methyl)phosphoryl]methane

InChI

InChI=1S/C2H5Cl2OP/c1-6(4,5)2-3/h2H2,1H3

InChI Key

ZDXUZZVQABKQKW-UHFFFAOYSA-N

SMILES

CP(=O)(CCl)Cl

Canonical SMILES

CP(=O)(CCl)Cl

Other CAS No.

26350-26-5

Pictograms

Corrosive

Origin of Product

United States

Preparation Methods

Preparation via Hydrolysis of Chloromethylphosphonous Chloride

One of the primary and historically significant methods for preparing chloromethyl(methyl)phosphinic chloride involves the hydrolysis of chloromethylphosphonous chloride. This method is detailed in a 2025 patent (US3110727A) which describes the following key steps:

  • Starting Material: Chloromethylphosphonous chloride (ClCH2PCl2)
  • Hydrolysis Reaction: The chloromethylphosphonous chloride undergoes aqueous or acidic hydrolysis to yield chloromethylphosphinic acid.

    $$
    \text{ClCH}2\text{PCl}2 + 2H2O \rightarrow \text{ClCH}2\text{P(O)H(OH)} + 2HCl
    $$

  • Subsequent Conversion: The chloromethylphosphinic acid can then be converted into this compound by reaction with reagents such as phosphorus pentachloride or thionyl chloride, although the patent focuses more on hydrolysis and salt formation.

  • Reaction Conditions: Hydrolysis is conducted in aqueous media, often with strong caustic soda (NaOH) solutions at elevated temperatures (90–120 °C) and controlled pH (≥11.0) to optimize yields.

  • Product Purity and Yield: The process allows preparation of chloromethylphosphinic acid in substantially pure form with recovery of useful hydrochloric acid as a by-product. Yields of methylphosphonic acid derivatives exceed 90% under optimal conditions.

  • Process Advantages: This method eliminates the need for aluminum chloride complexes, simplifying processing equipment and reducing corrosive hazards.

Parameter Conditions/Notes
Hydrolysis temperature 90–120 °C
pH during hydrolysis ≥11.0 (alkaline)
Reaction time Several hours (varies with concentration)
Hydrolysis medium Aqueous NaOH solution
Yield >90% for methylphosphonic acid salts
By-products Hydrochloric acid (recoverable)

This method is foundational and forms the basis for producing this compound precursors efficiently and safely.

Preparation via Chlorination of Methylphosphinic Acid Derivatives

Another approach involves chlorination of methylphosphinic acid or its esters to produce the corresponding chlorides:

  • Precursor: Methylphosphinic acid or methylphosphinic acid esters (e.g., methylphosphonate derivatives)
  • Chlorinating Agents: Phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or other chlorinating reagents
  • Reaction: The hydroxyl group of the phosphinic acid is replaced by chlorine to form this compound.

For example, ethyl 2-methylphenyl(methyl)phosphinate was converted into 2-methylphenyl(methyl)phosphinic chloride with a 94% yield by treatment with excess PCl5.

Chlorinating Agent Typical Conditions Yield (%) Notes
Phosphorus pentachloride (PCl5) Reflux, anhydrous conditions ~94 High yield, requires careful handling
Thionyl chloride (SOCl2) Reflux, sometimes with catalyst High Common chlorinating agent

This method provides a direct route to this compound from stable acid derivatives.

Chloromethylation of Methylphosphinic Acid Derivatives

Radical chlorination or chloromethylation of methylphosphinic acid derivatives can yield this compound:

  • Substrate: 2-methylphenyl(methyl)phosphinic chloride
  • Process: Radical chlorination under controlled conditions introduces the chloromethyl group.
  • Outcome: Formation of this compound with good selectivity.

This method requires careful control of reaction conditions to avoid over-chlorination or side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Hydrolysis of chloromethylphosphonous chloride Chloromethylphosphonous chloride Aqueous NaOH, 90–120 °C, pH ≥11 >90% (methylphosphonic acid salts) Eliminates AlCl3, less corrosive
Chlorination of methylphosphinic acid derivatives Methylphosphinic acid/esters PCl5, SOCl2, reflux ~94% (with PCl5) Direct chlorination, requires dry conditions
Radical chlorination of methylphosphinic chloride 2-methylphenyl(methyl)phosphinic chloride Radical chlorination conditions Good selectivity Requires control to avoid side reactions
Chloromethylation via formaldehyde and HCl (analogous) Triphenylphosphine (analogous compound) Paraformaldehyde, HCl gas, SOCl2 reflux 65.5% molar yield, 98% purity Avoids toxic phosgene, scalable

Research Findings and Practical Considerations

  • Reaction Control: The hydrolysis method's efficiency strongly depends on pH and temperature. Maintaining alkaline pH above 11 and elevated temperatures accelerates hydrolysis and improves yield.

  • By-product Management: Hydrochloric acid generated during hydrolysis can be recovered and reused, improving process economics.

  • Safety and Environmental Impact: The elimination of aluminum chloride complexes and toxic reagents like phosgene reduces environmental hazards and equipment corrosion.

  • Scalability: The described methods, especially hydrolysis and chlorination with PCl5 or SOCl2, are amenable to industrial scale with appropriate safety measures.

  • Purity: High purity products (>90%) are achievable, which is critical for downstream applications in fine chemical synthesis.

Chemical Reactions Analysis

Chloromethyl(methyl)phosphinic Chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
Chloromethyl(methyl)phosphinic chloride serves as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives. Its ability to react with nucleophiles enables the formation of various organic compounds .

2. Development of Pharmaceuticals
Research indicates that this compound is being studied for its potential use in developing pharmaceuticals and biologically active molecules. Its unique chemical structure allows for modifications that can lead to new therapeutic agents .

3. Industrial Applications
In industry, this compound is utilized in producing flame retardants and plasticizers. Its properties contribute to enhancing the performance and safety of materials used in construction and manufacturing .

Case Study 1: Synthesis of Phosphinic Acid Derivatives

A study demonstrated the use of this compound in synthesizing phosphinic acid derivatives through nucleophilic substitution reactions. The resulting compounds exhibited significant biological activity, suggesting potential pharmaceutical applications.

Case Study 2: Flame Retardant Development

Research conducted on the incorporation of this compound into polymer matrices showed enhanced flame retardancy without compromising mechanical properties. This application is particularly relevant in industries requiring fire-resistant materials .

Mechanism of Action

The mechanism of action of phosphinic chloride, (chloromethyl)methyl- involves its reactivity with various nucleophiles. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Chloromethyl(methyl)phosphinic Chloride 26350-26-5 C₂H₅Cl₂OP ~146.87 (ClCH₂)(CH₃)P(O)Cl
Methylphenylphosphinic Chloride 5761-97-7 C₇H₈ClOP 174.56 (C₆H₅)(CH₃)P(O)Cl
(Chloromethyl)-triphenylphosphoniumchloride 5293-84-5 C₁₉H₁₇Cl₂P 347.22 [ClCH₂-P⁺(C₆H₅)₃]Cl⁻
Methyl dichlorophosphite 3279-26-3 CH₃Cl₂OP 132.91 CH₃O-PCl₂ (P(III) center)
Chloromethyl Methyl Ether 107-30-2 C₂H₅ClO 80.51 ClCH₂-O-CH₃

Reactivity and Functional Differences

  • This compound :
    • The P(O)Cl group reacts with nucleophiles (e.g., amines, alcohols) to form phosphinamides or esters.
    • The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution, enabling alkylation reactions .
  • Methylphenylphosphinic Chloride :
    • The phenyl group imparts aromatic stability, reducing reactivity compared to chloromethyl derivatives. Primarily used to introduce phenylphosphinic groups in coordination chemistry .
  • (Chloromethyl)-triphenylphosphoniumchloride :
    • A Wittig reagent for olefin synthesis. The chloromethyl group participates in ylide formation, unlike phosphinic chlorides .
  • Methyl dichlorophosphite :
    • A P(III) compound with nucleophilic reactivity, used to synthesize phosphonates via oxidation or transesterification .

Hazard Profiles

Compound Hazards
This compound Corrosive; releases HCl upon hydrolysis. Requires moisture-free handling .
Methylphenylphosphinic Chloride Irritant; moderate toxicity .
Chloromethyl Methyl Ether Carcinogenic (OSHA-regulated); reacts violently with water to form HCl .
Methyl dichlorophosphite Moisture-sensitive; releases HCl and phosphine gases .

Q & A

Q. What are the established synthetic routes for Chloromethyl(methyl)phosphinic Chloride, and what are their comparative advantages?

this compound can be synthesized via two primary routes:

  • Route 1 : Reaction of methyl dichlorophosphine with formaldehyde under controlled anhydrous conditions, yielding the target compound through nucleophilic substitution .
  • Route 2 : Direct chlorination of methylphosphinic acid derivatives, though this method may require stringent temperature control to avoid side reactions like oxidation . Methodological Note : Route 1 is preferred for scalability but demands rigorous exclusion of moisture. Characterization via 31^{31}P NMR and FT-IR is critical to confirm purity, as residual methyl dichlorophosphine or formaldehyde adducts can skew analytical results .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 31^{31}P NMR : Essential for identifying phosphorus-centered chemical shifts (typical δ range: +20 to +40 ppm for phosphinic chlorides) .
  • FT-IR : Look for P-Cl stretching vibrations (~500–600 cm1^{-1}) and C-Cl bonds (~700 cm1^{-1}) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks at m/z 146.94 (exact mass) and fragmentation patterns consistent with P-Cl bond cleavage .

Q. What safety precautions are critical when handling this compound?

  • Moisture Avoidance : Reacts violently with water to release HCl gas; use inert atmosphere (N2_2/Ar) gloveboxes .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions .
  • Storage : Store in sealed, dark glass containers at ≤4°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

  • Parameter Optimization : Adjust molar ratios (methyl dichlorophosphine:formaldehyde ≥1:1.2) and use Lewis acid catalysts (e.g., AlCl3_3) to enhance electrophilic activation .
  • Side Product Mitigation : Monitor reaction progress via inline 31^{31}P NMR to detect intermediates like methylphosphonic acid derivatives, which indicate over-oxidation .

Q. What advanced analytical methods resolve contradictions in reported physicochemical data (e.g., conflicting solubility or stability profiles)?

  • X-ray Crystallography : Resolve ambiguities in molecular structure by determining bond angles and crystallographic purity .
  • Thermogravimetric Analysis (TGA) : Clarify decomposition thresholds (e.g., onset of HCl release at >120°C) .
  • Comparative Studies : Replicate synthesis protocols from literature to isolate variables causing discrepancies (e.g., trace moisture in solvent batches) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at phosphorus) using software like Gaussian or ORCA. Key parameters include charge distribution and frontier molecular orbitals .
  • Solvent Effects : Use COSMO-RS models to predict solubility in non-polar solvents (e.g., dichloromethane) versus polar aprotic solvents (e.g., acetonitrile) .

Q. What mechanistic insights explain the compound’s reactivity in organophosphorus transformations?

  • Kinetic Studies : Employ stopped-flow spectroscopy to monitor P-Cl bond cleavage rates under varying nucleophilic conditions (e.g., with amines or alcohols) .
  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis pathways and identify transient intermediates .

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